molecular formula C14H19N3O3S B2967781 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide CAS No. 2034426-60-1

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide

Cat. No. B2967781
CAS RN: 2034426-60-1
M. Wt: 309.38
InChI Key: SJMGZJMSUFRSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide” is a complex organic compound. It contains a bicyclo[3.2.1]octane structure, which is a type of bicyclic compound (a compound containing two fused rings). The compound also contains a nicotinamide group, which is a form of vitamin B3 .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar bicyclo[3.2.1]octane structures has been reported. For example, 8-disubstituted bicyclo[3.2.1]octane-3-ones have been synthesized through the double Michael addition (DMA) of carbon nucleophiles to 7 and 8-membered ring dienones .

Scientific Research Applications

Atom-Transfer Radical Cyclizations

  • Research by Flynn et al. (1992) explored the use of related compounds in atom-transfer radical cyclizations, a process involving initial iodine atom-transfer annulation followed by ionic cyclization. This process could potentially be applicable to the synthesis of complex molecules, including N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide (Flynn, Zabrowski, & Nosal, 1992).

Erythroid Differentiation of Murine Erythroleukemia Cells

  • Terada et al. (1979) investigated nicotinamide and its analogues for their role in inducing differentiation of murine erythroleukemia cells. This suggests potential applications in cellular differentiation and cancer research (Terada, Fujiki, Marks, & Sugimura, 1979).

Role in Metabolic Pathways

  • Riederer et al. (2009) studied Nicotinamide N-methyltransferase (NNMT) in adipocytes and human and murine adipose tissue, indicating potential applications in metabolic studies and possibly in understanding obesity and diabetes (Riederer, Erwa, Zimmermann, Frank, & Zechner, 2009).

Agonist of Alpha7 Nicotinic Acetylcholine Receptor

Substrate Recognition in NNMT

NNMT Inhibitors for Disease Treatment

DNA Damage Repair

  • Berger and Sikorski (1980) found that nicotinamide stimulates DNA repair synthesis in human lymphocytes, suggesting potential applications in understanding and enhancing DNA repair mechanisms (Berger & Sikorski, 1980).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, nicotinamide plays a role in cellular energy metabolism and DNA repair .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of a nicotinamide group, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-21(19,20)17-12-4-5-13(17)8-11(7-12)16-14(18)10-3-2-6-15-9-10/h2-3,6,9,11-13H,4-5,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMGZJMSUFRSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.